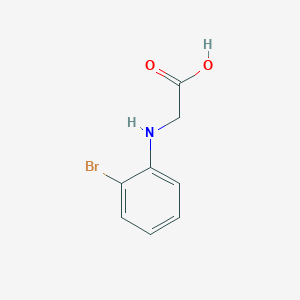

2-((2-Bromophenyl)amino)acetic acid

Description

Significance of N-Arylglycine Frameworks in Organic Synthesis

The N-arylglycine framework is a versatile building block in the synthesis of a wide array of organic compounds. nih.govrsc.org Its presence is notable in the structure of various pharmaceuticals and biologically active molecules. The ability to introduce diverse functionalities onto both the aryl ring and the glycine (B1666218) portion of the molecule makes it a valuable scaffold for creating libraries of compounds for drug discovery and other applications. chemscene.comrsc.org Furthermore, N-arylglycine esters have been shown to be effective initiators in various polymerization reactions, highlighting their utility in materials science. rsc.org

The Role of 2-((2-Bromophenyl)amino)acetic acid within N-Arylglycine Research

This compound holds a specific and important position within the study of N-arylglycines. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of chemical transformations. This allows for further functionalization of the molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com The bromine atom can also be substituted by other nucleophiles, offering a pathway to a diverse range of derivatives. smolecule.com

| Property | Value |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | This compound |

Historical Context and Evolution of N-Arylglycine Synthesis

The synthesis of N-arylglycines has evolved significantly over the years, moving from harsh reaction conditions to more mild and efficient methods.

Historically, the Ullmann condensation was a primary method for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-arylglycines. wikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org The traditional Ullmann reaction often required high temperatures (frequently over 210°C) and the use of stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org A variation of this, the Goldberg reaction, specifically describes the coupling of an aniline (B41778) with an aryl halide and also falls under the umbrella of Ullmann-type reactions. wikipedia.org While foundational, these methods often suffered from limitations in substrate scope and functional group tolerance.

A major breakthrough in the synthesis of N-arylglycines came with the development of the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under much milder conditions than the Ullmann condensation. wikipedia.orgnumberanalytics.com The reaction is highly versatile, with a broad substrate scope that includes a wide variety of aryl halides (chlorides, bromides, and iodides) and amines. wikipedia.orgnumberanalytics.com The development of various generations of phosphine (B1218219) ligands has further expanded the utility of this reaction, enabling the coupling of even sterically hindered amines and allowing for reactions to be carried out at lower catalyst loadings. wikipedia.orglibretexts.org The Buchwald-Hartwig amination has largely replaced older methods due to its superior functional group tolerance and efficiency, becoming a cornerstone of modern organic synthesis for constructing C-N bonds. wikipedia.orgnih.govnih.gov

| Reaction | Catalyst | Key Features |

| Ullmann Condensation | Copper | High temperatures, stoichiometric copper, suitable for electron-deficient aryl halides. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium | Milder conditions, broad substrate scope, high functional group tolerance. wikipedia.orgnumberanalytics.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLQMSUHPXEUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319000 | |

| Record name | N-(2-Bromophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40789-38-6 | |

| Record name | N-(2-Bromophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 338430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40789-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Bromophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modification and Analogue Design of N Arylglycines

Systematic Variation of Aromatic Substituents in Arylglycines

The introduction of halogen atoms such as bromine, chlorine, and fluorine onto the phenyl ring of N-arylglycines is a common strategy in analogue design. ump.edu.pl The position of the halogen—ortho, meta, or para—has a profound impact on the molecule's characteristics. In the case of 2-((2-Bromophenyl)amino)acetic acid, the bromine atom is in the ortho position.

Research shows that an ortho-halogen substituent can engage in noncovalent interactions with the backbone of the N-aryl glycine (B1666218) structure. researchgate.net Specifically, interactions such as n→π* interactions and halogen bonding between the ortho-halogen and the tertiary amide carbonyl group can occur, influencing the conformational landscape of the molecule. researchgate.net These interactions can enforce a preference for trans-amide bonds, which contributes to structural stability. acs.org

The electronic effect of the halogen substituent is also position-dependent. Halogens are electron-withdrawing groups, and their placement affects the pKa of both the secondary amine and the carboxylic acid. Furthermore, the presence of a bromine atom can significantly alter the optical properties of aryl compounds due to strong p-π conjugation between the p-electrons of the bromine and the π-electrons of the aryl ring. researchgate.net This can lead to shifts in UV-visible absorption spectra and changes in molecular orbital energy levels. researchgate.net The ability to differentiate between these positional isomers is crucial, and analytical techniques such as mass spectrometry are employed to distinguish them based on fragmentation patterns. researchgate.net

| Substituent Position | Halogen Example | Observed Effects | References |

|---|---|---|---|

| Ortho | Bromine (Br) | Potential for intramolecular halogen bonding and n→π* interactions, influencing peptide conformation. Can induce axial chirality. | researchgate.netacs.org |

| Meta | Bromine (Br) | Primarily exerts an inductive electron-withdrawing effect, modifying the acidity of the carboxylic acid and basicity of the amine. | bldpharm.comchemicalbook.com |

| Para | Chlorine (Cl), Fluorine (F) | Combines inductive and resonance effects, influencing the overall electronic character and reactivity of the aromatic ring. | mdpi.com |

Functional Group Interconversions of N-Arylglycine Moieties

Beyond the aromatic ring, the core N-arylglycine structure possesses two key functional groups amenable to modification: the secondary amine and the carboxylic acid. These groups are often chemically altered to facilitate subsequent synthetic steps or to create new derivatives with desired properties.

The secondary amine of an N-arylglycine is a nucleophilic and basic center. To prevent it from undergoing unwanted side reactions during synthesis, it must often be "protected" by a temporary chemical group. libretexts.org One of the most common amine protecting groups is the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.com

The protection process typically involves reacting the N-arylglycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This reaction converts the secondary amine into a carbamate, which is significantly less nucleophilic and non-basic. masterorganicchemistry.com The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule, such as the carboxylic acid. organic-chemistry.org

Once the desired chemical transformations are complete, the Boc group must be removed to restore the amine functionality. This deprotection is most commonly achieved under acidic conditions. fishersci.co.uk Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the carbamate, releasing the free amine along with byproducts like isobutylene (B52900) and carbon dioxide. masterorganicchemistry.comacsgcipr.org The sensitivity of the Boc group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, forming the basis of an orthogonal protection strategy. organic-chemistry.org

| Strategy | Reagent(s) | Conditions | Purpose | References |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | Room temperature or moderate heat in solvents like THF, water, or acetonitrile. | Masks the amine's nucleophilicity and basicity. | organic-chemistry.orgfishersci.co.uk |

| Boc Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Room temperature in solvents like dichloromethane (B109758) (DCM) or water. | Removes the Boc group to restore the free amine. | fishersci.co.ukmasterorganicchemistry.comacsgcipr.org |

| Boc Deprotection (Lewis Acid) | Zinc Bromide (ZnBr₂) | Room temperature in DCM. | Alternative, milder deprotection for acid-sensitive substrates. | fishersci.co.uk |

The carboxylic acid functional group of this compound and related N-arylglycines is a site for numerous chemical modifications. Derivatization of this group is often performed to create esters, amides, or other functional groups, which can serve as key intermediates in the synthesis of more complex molecules. nih.govyakhak.org

A primary example of carboxylic acid derivatization is esterification. N-arylglycine esters are commonly synthesized by reacting the parent acid with an alcohol in the presence of an acid catalyst. yakhak.org For instance, refluxing in methanol (B129727) with a catalytic amount of sulfuric acid yields the corresponding methyl ester. yakhak.org More modern methods may employ microwave irradiation to accelerate the reaction, often using non-metal catalysts like N-fluorobenzenesulfonimide (NFSi). mdpi.com The resulting esters, such as N-aryl phenylglycine O-alkyl esters, can be valuable unnatural amino acid building blocks. yakhak.org

Esterification can also occur through transesterification, where the alkyl group of the ester is exchanged by using a different alcohol as the solvent. yakhak.org Besides esters, the carboxylic acid can be converted into hydrazides by reaction with hydrazine (B178648) hydrate, which can then be reacted further to form various heterocyclic structures. asianpubs.org These derivatization reactions expand the synthetic utility of N-arylglycines, enabling their incorporation into a wide array of target molecules. nih.govbeilstein-journals.org

| Derivatization Type | Reagents | Product Type | Significance | References |

|---|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | Creates key synthetic intermediates and unnatural amino acid esters. | yakhak.org |

| Microwave-Assisted Esterification | Alcohol, N-fluorobenzenesulfonimide (NFSi) | Alkyl Ester | Provides a rapid, efficient, and often metal-free method for ester synthesis. | mdpi.com |

| Hydrazide Formation | Hydrazine Hydrate | Acid Hydrazide | Intermediate for the synthesis of various hydrazone and heterocyclic compounds. | asianpubs.org |

| Amide Formation (Peptide Coupling) | Amine, Coupling Reagents (e.g., HATU, DCC) | Amide | Fundamental reaction for incorporating N-arylglycine units into peptides. | rsc.orgscielo.org.mx |

Spectroscopic Characterization and Structural Elucidation Techniques for N Arylglycines

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including N-arylglycines. ipb.ptcore.ac.uk By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. Advanced NMR techniques, often used in combination, allow for the unambiguous assignment of all proton and carbon signals, providing a comprehensive understanding of the molecule's connectivity and stereochemistry. ipb.pt

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental and widely used NMR techniques for characterizing N-arylglycines. ipb.ptlibretexts.org In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. For a typical N-arylglycine, the aromatic protons on the phenyl ring will appear in a specific region of the spectrum, with their splitting patterns revealing their substitution pattern. The protons of the glycine (B1666218) moiety, including the N-H proton and the α-methylene protons, will also have characteristic chemical shifts. For instance, in deuterated solvents like D₂O, the acidic and amino protons may exchange with the solvent, leading to their disappearance from the spectrum, a phenomenon that can aid in their identification. beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for a direct count of the different carbon environments. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. For example, carbonyl carbons of the carboxylic acid group are typically found at the low-field end of the spectrum (around 160-220 ppm). libretexts.org Carbons bonded to electronegative atoms like nitrogen or bromine will also be shifted downfield. libretexts.org The combination of ¹H and ¹³C NMR data is often sufficient for the initial structural confirmation of N-arylglycines.

Table 1: Representative ¹H and ¹³C NMR Data for N-Arylglycine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-((2-Bromophenyl)amino)acetic acid | Not specified | Aromatic protons, CH₂, NH, COOH | Aromatic carbons, CH₂, COOH |

| N-Acetylglycine | H₂O | Not specified | Not specified |

| 2-Amino-2-(4-bromophenyl)acetic acid | Not specified | Aromatic protons (δ 7.2–7.8), NH₂ (δ 1.8–2.5) | COOH (δ 170–175) |

| 2-Bromophenylacetic acid | CDCl₃ | Not specified | Not specified |

| (4-Bromo-2-nitro-phenyl)-acetic acid | Not specified | Not specified | Not specified |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical chemical shift ranges for the respective functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of N-arylglycines. ipb.pt It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This technique provides a direct measurement of the molecular weight with high accuracy. youtube.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. For N-arylglycines, characteristic fragmentation patterns can help to confirm the presence of the bromophenyl group and the glycine side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.govyoutube.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. youtube.comnih.gov For instance, the presence of bromine in this compound can be definitively confirmed by the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximately 1:1 ratio), which is clearly resolved by HRMS. This level of precision is crucial for confirming the identity of novel compounds and for differentiating between isomers.

Table 2: Predicted Collision Cross Section (CCS) Data for a Related N-Arylglycine

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 243.99677 | 144.2 |

| [M+Na]⁺ | 265.97871 | 154.0 |

| [M-H]⁻ | 241.98221 | 148.9 |

| [M+NH₄]⁺ | 261.02331 | 164.1 |

| [M+K]⁺ | 281.95265 | 142.6 |

| [M+H-H₂O]⁺ | 225.98675 | 143.5 |

| [M+HCOO]⁻ | 287.98769 | 165.1 |

| [M+CH₃COO]⁻ | 302.00334 | 188.8 |

Data for 2-{[(2-bromophenyl)methyl]amino}acetic acid, a structurally similar compound. uni.lu The m/z represents the mass-to-charge ratio of the adduct. CCS values are calculated predictions.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.govresearchgate.netnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to the vibrational modes of their chemical bonds.

For N-arylglycines, FT-IR and FT-Raman spectra will exhibit characteristic absorption bands for the N-H, C=O, C-N, C-Br, and aromatic C-H bonds. The position, intensity, and shape of these bands provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups. For example, the stretching vibration of the carbonyl group (C=O) in the carboxylic acid will appear as a strong band in a specific region of the FT-IR spectrum. The N-H stretching vibration of the secondary amine will also be a prominent feature. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. slideshare.net

Table 3: Key Vibrational Modes for N-Arylglycine Structures

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (carboxylic acid) | Stretching | 1700 - 1725 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1350 |

| C-Br | Stretching | 500 - 600 |

Note: The exact wavenumbers can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Architecture

For N-arylglycines, a single-crystal X-ray structure would provide unambiguous proof of the molecular connectivity and stereochemistry. It would reveal the conformation of the glycine side chain relative to the bromophenyl ring and detail the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. While obtaining suitable crystals for X-ray analysis can sometimes be challenging, the resulting structural information is unparalleled in its detail and accuracy.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study molecules or materials with unpaired electrons, i.e., paramagnetic species. libretexts.org While this compound itself is not a radical, EPR spectroscopy can be a valuable tool in studying its potential involvement in reactions that proceed through radical intermediates.

For example, if an N-arylglycine were to undergo oxidation or be involved in a biological process where single-electron transfer occurs, EPR could be used to detect and characterize the resulting radical species. rsc.org The EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei, which can be crucial for elucidating reaction mechanisms. While not a routine characterization technique for the parent compound, its application in mechanistic studies highlights its importance in understanding the reactivity of N-arylglycines.

Computational Chemistry and Theoretical Investigations of N Arylglycines

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of molecular systems. aps.orgresearchgate.netacs.org By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's reactivity. wikipedia.orgyoutube.comlibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. sphinxsai.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity.

For 2-((2-Bromophenyl)amino)acetic acid, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the amino group, while the LUMO is often distributed over the carboxylic acid moiety and the carbon-bromine bond. The electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group influence the energies and distributions of these frontier orbitals. A transition from the HOMO to the LUMO would imply a transfer of electron density from the aminophenyl portion to the acetic acid group. researchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | Typically in the range of -5.0 to -7.0 eV | Highest energy orbital containing electrons, indicating regions of electron donation. |

| LUMO | Typically in the range of -1.0 to -3.0 eV | Lowest energy orbital without electrons, indicating regions of electron acceptance. |

| HOMO-LUMO Gap | Typically in the range of 4.0 to 6.0 eV | Energy difference indicating chemical reactivity and kinetic stability. |

Note: The exact energy values are dependent on the level of theory and basis set used in the DFT calculations.

Natural Bond Orbital (NBO) and Charge Distribution Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgrsc.orgyoutube.com It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, offering a chemically intuitive representation of the Lewis structure. sphinxsai.com

Charge distribution analysis, derived from NBO or other population analysis methods, quantifies the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity and electrostatic interactions. The electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the hydrogen and some carbon atoms will bear partial positive charges.

| Atom | NBO Charge (e) |

| Br | Negative |

| O (carbonyl) | Negative |

| O (hydroxyl) | Negative |

| N | Negative |

| C (phenyl ring) | Varied (some positive, some negative) |

| C (acetic acid) | Positive |

| H (amino) | Positive |

| H (hydroxyl) | Positive |

Note: The values are qualitative and the exact charge depends on the computational method.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scispace.comacs.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP is color-coded to indicate different potential values. Regions of negative potential (typically colored red and orange) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be around the oxygen atoms of the carboxylic acid and the bromine atom. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogens of the amino group. The green and yellow regions represent areas of intermediate potential. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

The surface is colored based on the normalized contact distance (dnorm), which indicates contacts shorter (red), of van der Waals separation (white), and longer (blue) than the van der Waals radii. Red spots on the Hirshfeld surface highlight the most significant intermolecular contacts, which for this compound would likely include hydrogen bonds involving the amino and carboxylic acid groups (N-H···O and O-H···O). Weaker interactions, such as C-H···π and Br···H contacts, would also be visible. researchgate.net

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. By plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface, a unique fingerprint for each molecule in the crystal is generated. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a detailed breakdown of the crystal packing forces. For instance, H···H, O···H, C···H, and Br···H contacts would be the primary contributors to the crystal packing of this compound.

Quantum Chemical Topology Methods (AIM, ELF, LOL, RDG)

Quantum Chemical Topology methods provide a rigorous framework for analyzing chemical bonding and non-covalent interactions based on the topology of various scalar fields derived from the electron density.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density itself. The presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties at the bond critical points (BCPs) along these paths, such as the electron density and its Laplacian, can be used to characterize the nature of the interaction (e.g., covalent vs. closed-shell interactions like hydrogen bonds).

Electron Localization Function (ELF) and Localization-Opposite-Likeliness (LOL): ELF and LOL are functions that measure the extent of electron localization in a molecular system. They provide a visual representation of bonding regions, lone pairs, and atomic cores, offering a clear picture of the chemical bonding that aligns with classical chemical concepts.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density allows for the visualization and characterization of non-covalent interactions. This method can distinguish between attractive interactions (like hydrogen bonds), van der Waals interactions, and repulsive steric clashes.

These advanced computational tools, when applied to this compound, can provide a comprehensive and quantitative understanding of the subtle forces that govern its structure, reactivity, and solid-state architecture.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions involving N-arylglycines. Through methods like Density Functional Theory (DFT), chemists can model the energy landscapes of reactions, identifying transition states and reaction intermediates to elucidate the step-by-step processes of bond formation and cleavage. aalto.fi

For N-arylglycines such as this compound, a key area of investigation is their participation in cross-coupling and functionalization reactions. For instance, the synthesis of arylglycine derivatives through direct C-H oxidative cross-coupling has been a subject of significant interest. rsc.org Computational studies can illuminate the mechanism of such reactions, which are often catalyzed by transition metals like palladium. rsc.org Theoretical models can predict the binding of the N-arylglycine to the metal center, the energetics of C-H activation, and the subsequent bond formation with a coupling partner, such as a boronic acid. rsc.org

A plausible reaction mechanism for the functionalization of N-arylglycines, which can be explored computationally, involves the initial formation of a metal-ligand complex. The specific role of the substituents on the aryl ring, like the bromine atom in this compound, can be computationally assessed to understand their electronic and steric influence on the reaction rate and selectivity. Furthermore, the surrounding solvent molecules can be included in the calculations to provide a more realistic reaction environment.

Recent research has also explored the photoredox-mediated cross-dehydrogenative coupling of N-aryl glycines. acs.org In such reactions, computational modeling can help in understanding the electronic excited states of the photocatalyst and the substrate, the likelihood of single-electron transfer events, and the subsequent radical-radical coupling steps that lead to the final product.

The following table outlines a hypothetical reaction pathway for the C-H arylation of an N-arylglycine, which could be investigated for this compound using computational methods.

| Step | Description | Key Computational Observables |

| 1 | Ligand Exchange | Binding energy of the N-arylglycine to the catalyst. |

| 2 | C-H Activation | Activation energy barrier for the cleavage of the C-H bond. |

| 3 | Reductive Elimination | Energy profile for the formation of the new C-C bond. |

| 4 | Catalyst Regeneration | Energetics of the catalyst returning to its active state. |

Predictive Modeling of Spectroscopic Parameters

Computational methods have become increasingly reliable in predicting the spectroscopic properties of molecules, which is crucial for their structural characterization. For this compound, theoretical calculations can provide valuable insights into its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Using DFT calculations, it is possible to compute these vibrational modes and their corresponding intensities. researchgate.net For a molecule like this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the carboxylic acid, and various aromatic C-H and C-C stretching and bending modes. A comparative study on phenylacetic acid and its halogenated analogues has shown that theoretical calculations can effectively reproduce experimental IR spectra. nih.gov The presence of the bromine substituent and the amino group would be expected to influence the positions of these vibrational bands, and computational models can quantify these effects.

Similarly, NMR chemical shifts can be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often employed in conjunction with DFT. nih.gov These calculations provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, predicting the ¹H and ¹³C NMR spectra would be invaluable for confirming its synthesis and for assigning the resonances in experimentally obtained spectra. The electron-withdrawing nature of the bromine atom and the electronic effects of the amino and carboxylic acid groups will have a significant impact on the chemical shifts of the aromatic and aliphatic protons and carbons.

Below is a table of predicted ¹H NMR chemical shifts for a related compound, 2-bromophenylacetic acid, which provides a reference for what might be expected for this compound. chemicalbook.com

| Proton | Predicted Shift (ppm) |

| Aromatic CH | 7.15 - 7.58 |

| Methylene CH₂ | 3.83 |

| Carboxylic Acid OH | ~11 |

Note: These are reference values and would be expected to shift in this compound due to the presence of the amino group.

Conformational Landscape Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. N-arylglycines, including this compound, possess several rotatable bonds, leading to a complex conformational landscape. Computational techniques are essential for exploring these different conformations and determining their relative stabilities.

A common approach to conformational analysis is to perform a potential energy surface (PES) scan. q-chem.comyoutube.com This involves systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step, while allowing the rest of the molecule to relax. For this compound, key dihedral angles to investigate would be those around the C(aryl)-N bond and the N-C(alpha) bond. The results of a PES scan can reveal the lowest energy conformers (global and local minima) and the energy barriers between them.

A theoretical study on phenylacetic acid and its halogenated derivatives revealed that the conformational preferences are governed by hyperconjugative effects. nih.gov For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the amino nitrogen, or between the N-H proton and the carbonyl oxygen, could also play a significant role in stabilizing certain conformations. The bulky bromine atom at the ortho position will likely impose steric constraints, influencing the preferred orientation of the aminoacetic acid side chain relative to the phenyl ring.

Molecular dynamics (MD) simulations offer a more dynamic picture of the conformational landscape. By simulating the motion of the molecule over time, MD can explore a wider range of conformations and provide insights into the flexibility and average structure of the molecule in solution.

The following table illustrates hypothetical relative energies of different conformers of an N-arylglycine that could be determined through computational analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Interactions |

| A | 0° (eclipsed) | High | Steric clash |

| B | 60° (gauche) | Low | Potential for intramolecular H-bond |

| C | 120° | Intermediate | Reduced steric hindrance |

| D | 180° (anti) | Low | Extended conformation |

This detailed computational analysis provides a foundation for understanding the chemical behavior of this compound and other N-arylglycines, guiding synthetic efforts and the interpretation of experimental data.

Applications and Role of N Arylglycines As Synthetic Intermediates

Precursors in the Synthesis of Diverse Heterocyclic Systems

The structure of 2-((2-Bromophenyl)amino)acetic acid is primed for the synthesis of various heterocyclic compounds. The presence of the nucleophilic nitrogen, the carboxylic acid, and the reactive carbon-bromine bond on the aromatic ring allows for a range of intramolecular and intermolecular cyclization strategies.

One of the key synthetic routes enabled by the N-arylglycine scaffold is the formation of benzodiazepines, a class of compounds widely investigated for their psychotropic properties. google.com The synthesis of 1,4-benzodiazepine-2-ones can be achieved through the condensation of an aminobenzophenone with a glycine (B1666218) ester hydrochloride. google.com The this compound molecule provides the core glycine structure necessary for building the seven-membered diazepine (B8756704) ring. Various synthetic methods have been developed for benzodiazepine (B76468) synthesis, often employing catalysts like trifluoroacetic acid (TFA), H-MCM-22, or piperidine (B6355638) under different reaction conditions. nih.govnih.gov

Similarly, the N-arylglycine framework is a precursor to quinoxaline (B1680401) derivatives. Quinoxaline-2,3-diones, for instance, are potent antagonists for AMPA and GlyN receptors. nih.gov The general synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com The N-arylglycine moiety can be elaborated to create the necessary precursors for such cyclizations, leading to complex, functionalized quinoxaline systems.

Furthermore, the aryl bromide component of this compound opens pathways for copper-catalyzed intramolecular cyclizations, such as the Ullmann condensation, to form other heterocyclic structures. wikipedia.org This type of reaction is a powerful tool for C-N and C-O bond formation, essential for creating fused ring systems. Research has demonstrated the synthesis of complex quinoline-oxadiazole hybrids from precursors containing a bromophenyl group, highlighting the utility of the C-Br bond in building heterocyclic scaffolds with potential anticancer and antimicrobial activities. nih.govrsc.org

Table 1: Examples of Heterocyclic Systems Derived from N-Arylglycine and Related Precursors

| Heterocyclic System | General Synthetic Approach | Key Precursor Features | Potential Catalyst/Reagents |

| Benzodiazepines | Condensation of an ortho-diaminoarene derivative with a carbonyl compound or glycine derivative. nih.govnih.gov | Amino and carbonyl/carboxylic acid groups. | Acetic acid, Piperidine, H-MCM-22, TFA. nih.govnih.gov |

| Quinoxalines | Condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com | ortho-Diamine and dicarbonyl functionality. | Often proceeds under acidic or thermal conditions. |

| Quinolines/Oxadiazoles | Multi-step synthesis involving cyclization of precursors formed from bromophenyl building blocks. nih.gov | Aryl halide for cross-coupling and subsequent cyclization. | Copper salts, Triethyl orthoformate. nih.gov |

Building Blocks for Complex Organic Scaffolds

Beyond heterocycles, this compound and related N-arylglycines are fundamental building blocks for constructing larger, more intricate organic molecules. They serve as key intermediates in the synthesis of pharmaceuticals, fine chemicals, and non-proteinogenic α-amino acids (NPAAs). nih.gov

A powerful strategy for elaborating the N-arylglycine core is through C-H functionalization. This approach allows for the direct modification of the α-carbon of the glycine unit, avoiding the need for pre-functionalized substrates. nih.gov For example, photoredox cross-dehydrogenative coupling reactions between N-aryl glycines and nucleophiles like indoles can be achieved using heterogeneous organocatalysts. nih.govacs.org This method facilitates the creation of indole-decorated glycine derivatives, which are scaffolds of significant interest in medicinal chemistry. nih.gov

Similarly, the α-C–H bond in resin-bound N-arylglycinyl peptides can be functionalized with boronic acid nucleophiles under mild conditions. nsf.gov This late-stage modification enables the synthesis of peptides containing unnatural amino acids, which is valuable for probing and improving peptide structure and function. The rapid synthesis of phenylglycine derivatives is particularly relevant due to their presence in important classes of antibiotics. nsf.gov These reactions demonstrate how the simple N-arylglycine unit can be selectively elaborated into complex peptide-based structures. nsf.gov Radical-mediated α-C-H alkylation of glycine derivatives provides another route to unnatural amino acids, which are crucial intermediates for natural product synthesis. researchgate.net

The versatility of N-arylglycines as building blocks is further highlighted by their use in the synthesis of bioactive peptides and other complex molecules through both chemical synthesis and enzymatic hydrolysis from precursor proteins. mdpi.com

Table 2: Methods for Constructing Complex Scaffolds from N-Arylglycines

| Synthetic Strategy | Reagents/Catalysts | Resulting Scaffold | Research Finding |

| Photoredox Cross-Dehydrogenative Coupling | Mesoporous graphitic carbon nitride, Visible light | Indole-decorated glycine derivatives | Environmentally benign C-H functionalization to form complex NPAAs. nih.govacs.org |

| On-Resin α-C–H Functionalization | Boronic acids, Copper bromide, TBHP | Peptides with unnatural amino acid residues | Late-stage modification of peptides to control structure and function. nsf.gov |

| Decarboxylative Allylation | Allylsulfones, Visible-light photoredox catalyst | Allylated structural motifs | A redox-neutral process to synthesize valuable allylation products. rsc.org |

Utility in Asymmetric Organic Transformations

The synthesis of chiral α-arylglycine derivatives is of paramount importance, as these compounds are core components of numerous pharmaceutical agents, including glycopeptide antibiotics. researchgate.net this compound and its analogues are key substrates in a variety of asymmetric transformations designed to produce enantiomerically pure products.

One prominent method is the direct C–H oxidative cross-coupling of N-aryl glycine esters with arylboronic acids. rsc.orgnih.gov This reaction, often catalyzed by a chiral Palladium(II) complex, integrates C–H oxidation with asymmetric arylation to achieve excellent enantioselectivity. rsc.orgnih.gov Another successful approach involves the rhodium-catalyzed enantioselective addition of arylboronic acids to imines or iminoesters. Using a chiral bidentate phosphoramidite (B1245037) ligand, this method provides direct access to chiral α-amino acids with high yields and enantioselectivities, reaching up to 99% ee. researchgate.net

Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters represents another efficient route to chiral α-aryl glycines. researchgate.net This transformation can be performed on a gram scale with a low substrate-to-catalyst ratio and yields products with up to 98% enantiomeric excess. The resulting chiral N-p-methoxyphenyl α-aryl glycine derivatives can be used directly or deprotected for further conversion into drug intermediates and chiral ligands. researchgate.net

Furthermore, stereoselective synthesis can be achieved via the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex. acs.org This method uses a chiral ligand, such as (S)-BPB, to direct the arylation with aryl bromides, yielding products with good diastereoselectivity. The chiral ligand can often be recovered and reused, adding to the practicality of the method. acs.org The use of chiral auxiliaries, which are temporarily attached to the substrate to control the stereochemistry of a reaction, is a foundational strategy in the asymmetric synthesis of complex molecules like arylglycines. acs.orgnumberanalytics.com

Table 3: Overview of Asymmetric Syntheses of Arylglycine Derivatives

| Asymmetric Method | Catalyst/Ligand System | Substrates | Achieved Enantioselectivity (ee) |

| Direct C–H Oxidative Cross-Coupling | Chiral Pd(II)-catalyst | N-aryl glycine esters, Arylboronic acids | Excellent enantioselectivity reported. rsc.orgnih.gov |

| Rhodium-Catalyzed 1,2-Addition | Rh(acac)(C₂H₄)₂ / (R,R)-N-Me-BIPAM | N-tosyl iminoesters, Arylboronic acids | Up to 99% ee. researchgate.net |

| Nickel-Catalyzed Asymmetric Hydrogenation | Nickel catalyst with chiral ligand | N-aryl imino esters | Up to 98% ee. researchgate.net |

| Palladium-Catalyzed α-Arylation | Palladium catalyst with (S)-BPB chiral ligand | Chiral Nickel(II) glycinate, Aryl bromides | Good diastereoselectivity. acs.org |

Emerging Trends and Future Research Directions in N Arylglycine Chemistry

Development of Innovative Catalytic Systems for N-Arylglycine Transformations

The synthesis and functionalization of N-arylglycines, including "2-((2-Bromophenyl)amino)acetic acid," heavily rely on transition metal catalysis. The development of innovative catalytic systems is paramount for enhancing reaction efficiency, scope, and selectivity.

Palladium-catalyzed cross-coupling reactions are cornerstone methods for forming the crucial C–N bond in N-arylglycines. nih.gov Historically, a significant limitation was the poor reactivity of aryl chlorides and bromides compared to iodides. nih.gov However, recent breakthroughs have introduced catalysts based on bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. These advanced systems exhibit remarkable activity for the N-arylation of amines with less reactive aryl halides, operating under milder conditions. nih.gov For a compound like "this compound," such catalysts are crucial for its synthesis via coupling of 2-bromoaniline (B46623) with an acetic acid synthon, or for its further derivatization at the bromine-substituted position. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

Copper-catalyzed systems, particularly for Ullmann and Goldberg-type reactions, represent a cost-effective and powerful alternative for N-arylation. acs.org Modern protocols have moved beyond the often harsh conditions of early methods. Research now focuses on using soluble copper(I) or copper(II) salts with various ligands to facilitate the coupling. acs.orgrsc.org For instance, a highly efficient system using copper(II) chloride (CuCl₂) has been developed for the C–O coupling of aryl bromides with diols, where the diol itself can act as a ligand and solvent. rsc.org A mild, one-pot synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been achieved using CuCl₂·2H₂O, proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov These developments suggest promising pathways for the efficient synthesis of "this compound" and its analogues.

The table below summarizes key features of modern catalytic systems applicable to N-arylglycine synthesis.

| Catalyst System | Metal | Typical Precursors | Key Ligands/Additives | Advantages | Relevant Transformations |

| Palladium-based | Pd | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | High versatility, functional group tolerance, effective for less reactive aryl halides. nih.govnih.gov | C-N cross-coupling (Buchwald-Hartwig), C-C cross-coupling (Suzuki, Heck). nih.govlibretexts.org |

| Copper-based | Cu | CuI, CuCl₂ | Diamines, amino acids, diols, ethylene (B1197577) glycol. acs.orgrsc.org | Lower cost, effective for Ullmann/Goldberg condensations, ligand-promoted reactions. acs.org | C-N cross-coupling (Ullmann), C-O cross-coupling. rsc.org |

Integration of Continuous Flow Methodologies for Sustainable Production

Continuous flow chemistry is emerging as a transformative technology for the synthesis of organic molecules, including pharmaceuticals and their intermediates. youtube.comrsc.org This approach, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and telescoped synthesis. youtube.commdpi.com

For the production of N-arylglycines and their esters, flow chemistry presents a pathway to more sustainable and efficient manufacturing. unimib.it The synthesis of "this compound" derivatives often involves exothermic reactions or the use of hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. youtube.com This precise control minimizes the formation of by-products, leading to higher purity and yield. mdpi.com

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with large volumes of hazardous materials. | Enhanced safety due to small reactor volumes and better heat dissipation. youtube.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Efficiency | Often requires isolation and purification of intermediates. | Enables telescoped reactions, reducing steps and waste. mdpi.comacs.org |

| Scalability | Scaling up can be complex and change reaction outcomes. | Scalability is achieved by running the system for longer periods ("scaling out"). |

| Productivity | Can be limited by reaction and workup times. | Can lead to higher productivity and space-time yields. mdpi.com |

Advanced Computational Studies on Reaction Kinetics and Selectivity

While experimental work drives much of synthetic chemistry, advanced computational studies are becoming indispensable for gaining deep mechanistic insights, predicting reaction outcomes, and accelerating the development of new processes. For N-arylglycine chemistry, methods like Density Functional Theory (DFT) are powerful tools for investigating the kinetics and selectivity of key transformations involving compounds like "this compound."

Selectivity is another area where computational studies offer significant value. In the functionalization of N-arylglycines, multiple reactive sites may be present. Computational analysis can predict the most likely site of reaction (e.g., C-H activation vs. reaction at the bromine atom) and explain the origins of chemo- and regioselectivity. For instance, in the enantioselective synthesis of arylglycine derivatives, computational models can help understand how a chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. nih.govrsc.org While detailed kinetic studies on "this compound" itself are not extensively published, the mechanistic principles derived from computational studies on related systems provide a strong foundation for future investigations. researchgate.netnih.gov

Exploration of Unexplored Reactivity Patterns and Derivatization Strategies

The structural backbone of "this compound" offers multiple handles for chemical modification, providing a platform for exploring novel reactivity and creating diverse derivatives. Future research is expected to move beyond simple modifications and explore more complex and innovative derivatization strategies.

The bromine atom is a key functional group for diversification. It serves as an excellent precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the ortho-position of the phenyl ring, generating a library of novel N-arylglycine analogues.

The N-H and carboxylic acid moieties are also ripe for derivatization. Beyond standard esterification and amidation, these groups can participate in more complex transformations. For example, intramolecular cyclization of N-arylglycine derivatives can lead to the formation of various heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.net Another emerging area is electrocatalytic functionalization, where N-arylglycine esters can undergo oxidative C-C bond formation under mild, environmentally friendly conditions, mediated by simple reagents like n-Bu₄NI. nih.gov

Furthermore, the α-carbon of the glycine (B1666218) unit is a target for asymmetric functionalization. The development of methods for the enantioselective C-H arylation of N-aryl glycine esters using chiral palladium catalysts represents a significant advance, providing access to optically active arylglycine derivatives. nih.govrsc.org Exploring radical-based transformations, such as N-silyl-tethered radical cyclizations, could also open up new pathways to unique amino alcohol structures derived from N-arylglycine precursors. nih.gov These advanced strategies will undoubtedly expand the chemical space accessible from "this compound" and other N-arylglycines, paving the way for new applications.

Q & A

Basic: What synthetic routes are effective for producing 2-((2-Bromophenyl)amino)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 2-bromoaniline with haloacetic acid derivatives. Key steps include:

- Nucleophilic substitution : Reacting 2-bromoaniline with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.

- Purification : Use recrystallization or column chromatography to isolate the product.

- Optimization : Adjust reaction temperature (60–80°C) and molar ratios (1:1.2 aniline-to-haloacetic acid) to improve yields. Evidence from triazole derivatives shows that introducing substituents at the 4-position of the triazole ring can influence reactivity and yield . For scalability, solvent choice (e.g., ethanol or water) and catalyst selection (e.g., Cu in Ullmann coupling) are critical .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers address contradictions in crystallographic data during structure determination?

Methodological Answer:

- Data Validation : Cross-check with SHELX -refined parameters (e.g., R < 0.05) and compare bond lengths/angles to CSD (Cambridge Structural Database) averages.

- Twinned Data : Use SHELXE for iterative phasing if twinning is suspected. For high-resolution data, apply anisotropic displacement parameters to refine atomic positions .

- Contradictions : If discrepancies arise (e.g., unexpected β angles), re-examine absorption corrections (e.g., SADABS) or consider alternative space groups .

Advanced: What methodologies are used to evaluate the antioxidant activity (AOA) of derivatives of this compound?

Methodological Answer:

- In Vitro Assays :

- TBARS (Thiobarbituric Acid Reactive Substances) : Measure lipid peroxidation inhibition. For example, dimethylammonium salts of triazole-thioacetic acid derivatives reduced TBARS by 54.95% at 100 μM .

- Comparative Analysis : Compare to ascorbic acid (reference antioxidant). Derivatives with 2-bromophenyl groups showed 36–45% higher AOA than thiotriazoline .

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., Br at the phenyl para position) to enhance radical scavenging. Morpholine-substituted derivatives exhibited 90.27% AOA due to increased electron density .

Advanced: How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Methodological Answer:

- Analytical Methods :

- Mitigation Strategies :

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Software :

- Gaussian09 : Calculate dipole moments and electrostatic potential surfaces for solubility predictions.

- ChemAxon : Estimate logP (~2.1) and pKa (~3.4) to assess bioavailability .

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or water) using AMBER to predict aggregation tendencies .

Advanced: How does substituent variation at the triazole ring impact biological activity?

Methodological Answer:

- Case Study : Methyl vs. ethyl substituents at the 4-position of 1,2,4-triazole:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.